5,8-Difluoro-2-phenylquinolin-4-amine
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Overview
Description
5,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by further fluorination at specific positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and amine derivatives, which can have significant biological activities .
Scientific Research Applications
5,8-Difluoro-2-phenylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antiviral activities, making it useful in biological studies.
Medicine: It is investigated for its potential as an antimalarial and anticancer agent.
Industry: The compound finds applications in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit various enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
- Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin)
Comparison: 5,8-Difluoro-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolines, it may exhibit different levels of potency and spectrum of activity, making it a valuable compound for further research and development .
Properties
CAS No. |
1189106-37-3 |
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Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5,8-difluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19) |
InChI Key |
CTHKQTDZYZWDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)N)F)F |
Origin of Product |
United States |
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